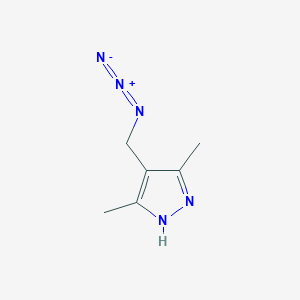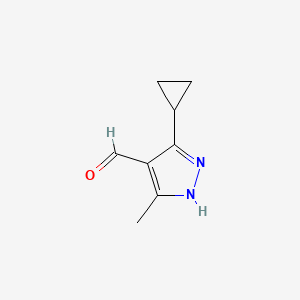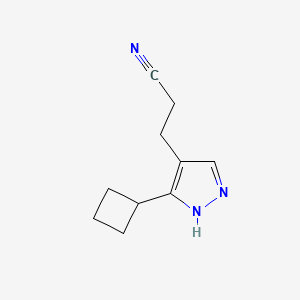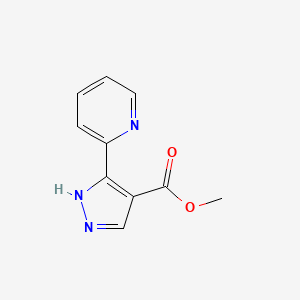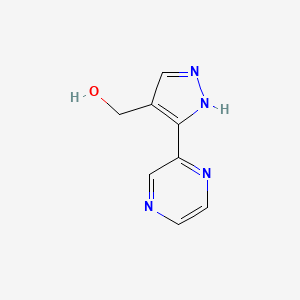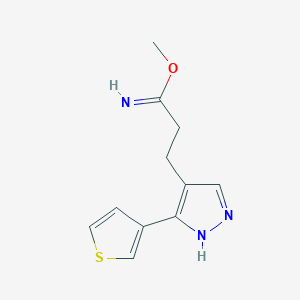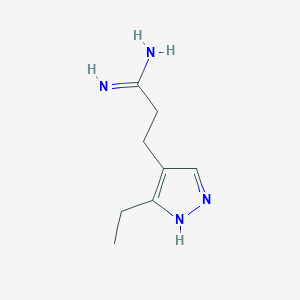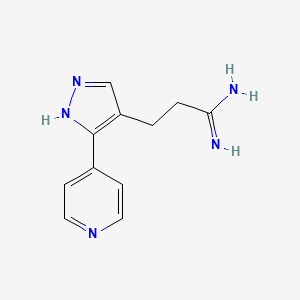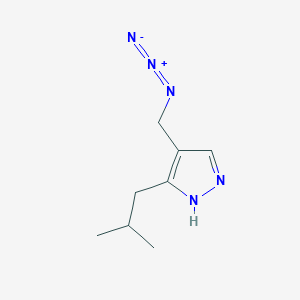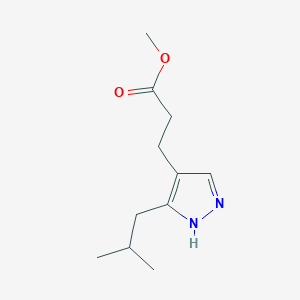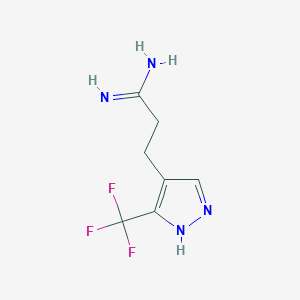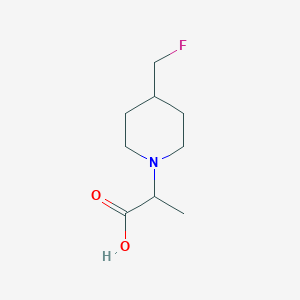
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid (FMPA) is an organic compound that is commonly used in research laboratories. It is a synthetic derivative of piperidine, a cyclic amine found in several plants, and is used as an intermediate in the synthesis of a variety of organic compounds. FMPA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives, including those structurally similar to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, have been investigated. These compounds are studied for their potential to inhibit the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. The binding energies of these derivatives on metal surfaces suggest their effectiveness, with specific derivatives showing a higher propensity to protect against corrosion, aligning with experimental data (Kaya et al., 2016).
Cancer Treatment Potential
Compounds structurally related to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid have been evaluated for their potential in treating cancer. The synthesis of specific derivatives demonstrates the ability to inhibit Aurora A, a kinase associated with cancer proliferation, suggesting a pathway for therapeutic application (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Studies
A derivative of piperidine, utilized in metabolic studies, was synthesized for its relevance in understanding the metabolism of neuroleptic agents. This synthesis contributes to the broader knowledge of how such compounds are processed within the body, aiding in the development of drugs with specific metabolic profiles (Nakatsuka et al., 1981).
Enhancing Pharmacokinetic Profiles
Research into fluorination of piperidine derivatives, including those akin to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, has shown that such modifications can significantly impact the pharmacokinetic profile of compounds. This alteration can lead to improved oral absorption and bioavailability, making them more effective as medicinal agents (Niel et al., 1999).
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-8(6-10)3-5-11/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWEUCPRJCSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

